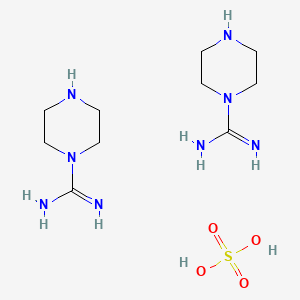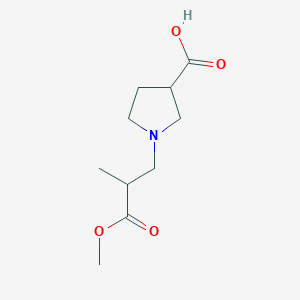
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Descripción general
Descripción
N-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a chemical compound with the molecular formula C31H32N2O6 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the Fmoc and Cbz protecting groups attached to the nitrogen atoms, and a beta-alanine moiety. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 528.6 g/mol . More detailed properties like melting point, boiling point, solubility, etc., were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis
Application in Peptide Synthesis
The use of N-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is prominent in solid-phase peptide synthesis. The Fmoc group is used as a protective group for amino acids during this process and is removed using mild bases like piperidine. This method allows for the synthesis of complex peptides and proteins by sequentially adding amino acids to a growing chain (Larsen & Holm, 2009).
Influence on Secondary Structures
The presence of the Fmoc group has been found to influence the secondary structure of peptides. Studies suggest that it supports mainly a β-sheet conformation, which is crucial for the biological function and stability of peptides (Larsen et al., 1993).
Optimization of Deprotection Steps
Research indicates the need to optimize the deprotection step in solid-phase peptide synthesis, which involves the removal of the Fmoc group. This optimization is crucial for achieving high yields and purity of the synthesized peptides (Chang & Meienhofer, 2009).
Synthesis of Peptidomimetics
- Use in Peptidomimetics: The compound plays a role in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. These peptidomimetics have potential therapeutic applications due to their stability and bioavailability (Busnel et al., 2005).
Enhancing Self-Assembly in Biomaterials
- Role in Self-Assembly of Biomaterials: this compound contributes to the self-assembly of biomaterials. This self-assembly is key to developing materials like hydrogels, which have applications in drug delivery and tissue engineering (Eckes et al., 2014).
Improvement in Analytical Techniques
- Advancements in Analytical Methods: The compound aids in improving analytical techniques such as Raman spectroscopy for peptide synthesis, providing nondestructive ways to analyze peptides during their synthesis (Larsen et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHTBWOPFULRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661350 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-31-8 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500027.png)







![Methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500042.png)

